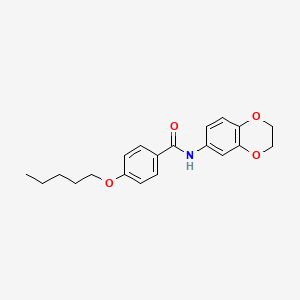
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as FMPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic effects. FMPP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in treating various disorders.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By activating this receptor, N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to decrease dopamine levels in the brain, which may contribute to its potential antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects. However, N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has limited solubility in water, which may make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential therapeutic effects of N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide and its limitations.
Zukünftige Richtungen
Future research on N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide could focus on investigating its potential therapeutic effects in treating various disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide and its potential biochemical and physiological effects. Studies could also investigate the potential use of N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide in combination with other medications for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects in treating various disorders such as anxiety, depression, and schizophrenia. Studies have shown that N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist and may have anxiolytic and antidepressant effects. Additionally, N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential antipsychotic effects, although further research is needed in this area.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-14-4-8-18(9-5-14)24-11-10-23(13-16(24)3)20(25)22-17-7-6-15(2)19(21)12-17/h4-9,12,16H,10-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQINDVIZBAPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)
![N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)

![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)
![4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4699033.png)

![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)
![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)

![N-(diphenylmethyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699103.png)

![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4699114.png)